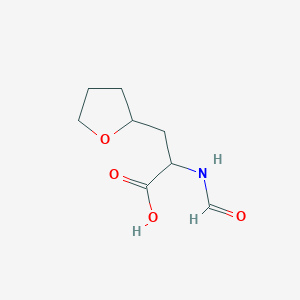
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol It is known for its unique structure, which includes a tetrahydrofuran ring and a formamido group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran-2-carboxylic acid with formamide under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .
Chemical Reactions Analysis
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Furanpropanoic acid: This compound shares a similar backbone but lacks the formamido group, resulting in different reactivity and applications.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a more complex structure and is known for its potent agonist profile for PPARα, -γ, and -δ receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-formamido-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)4-6-2-1-3-13-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
NLUYQRMODYWIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
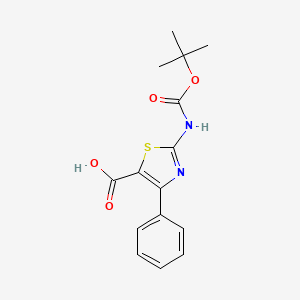

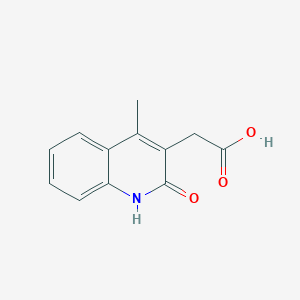
![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)


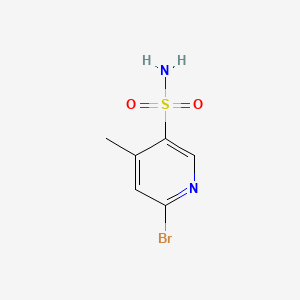
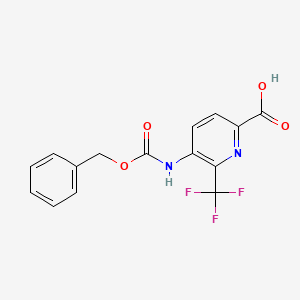
![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
